molecular formula C4H5N3O3S B2764630 [(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 141956-66-3

[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No. B2764630
CAS RN: 141956-66-3
M. Wt: 175.16
InChI Key: WKSRSZMSLRQZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Chemiluminescence and Oxidation Studies

Research has explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcasing their base-induced chemiluminescence. Sulfanyl-substituted dioxetanes exhibited moderate light yields upon decomposition, indicating potential applications in chemiluminescent probes and materials science (Watanabe et al., 2010).

Coordination Chemistry and Urease Inhibition

The synthesis and characterization of dinuclear cobalt and nickel complexes with a mercaptoacetic acid substituted 1,2,4-triazole ligand have been reported. These complexes demonstrated strong urease inhibitory activities, suggesting potential applications in the development of urease inhibitors (Fang et al., 2019).

Pharmacological Activity

A series of Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one were synthesized and evaluated for their anti-inflammatory and analgesic activities. This study highlights the pharmacological potential of triazole derivatives (Gowda et al., 2011).

Organic-Inorganic Hybrid Materials

A novel organic-inorganic hybrid hexabromotellurate was synthesized, featuring a triazole ring-containing amino acid. This research provides insights into the structural characterization and potential applications of triazole-based hybrid materials (Fizer et al., 2021).

Heterocyclic Compound Synthesis

The synthesis of a new series of nitrogen/sulfur heterocycles by linking four different rings, including indole, 1,2,4-triazole, pyridazine, and quinoxaline, showcases the versatility of triazole derivatives in synthesizing complex heterocyclic compounds with potential applications in medicinal chemistry (Boraei et al., 2020).

properties

IUPAC Name

2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3S/c8-2(9)1-11-4-5-3(10)6-7-4/h1H2,(H,8,9)(H2,5,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSRSZMSLRQZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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